N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide
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Overview
Description
N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate acylating agents. One common method involves the reaction of 2-aminobenzothiazole with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide is unique due to its specific structural features and the presence of the methoxyacetamide group, which may confer distinct biological activities compared to other benzothiazole derivatives .
Properties
CAS No. |
1210763-82-8 |
---|---|
Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
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